Fabiatrin
Overview
Description
Biochemical Analysis
Biochemical Properties
Fabiatrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in immune responses, modulating their activity to achieve a therapeutic effect . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound modulates cell signaling pathways, leading to altered gene expression and reduced production of pro-inflammatory cytokines . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting cellular metabolism and disrupting mitochondrial function . These effects highlight the potential of this compound as an anti-inflammatory and anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For example, this compound inhibits the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fabiatrin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using n-butanol as a solvent to extract the compound from the plant Przewalskia tangutica . The extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. The compound is primarily produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions: Fabiatrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Fabiatrin has several applications in scientific research, including:
Mechanism of Action
The exact mechanism of action of Fabiatrin is not fully understood. it is believed to exert its effects through various molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Scopoletin: Another coumarin compound with similar biological activities.
Physcion: A natural anthraquinone with anti-inflammatory properties.
Emodin: An anthraquinone derivative known for its laxative effects.
Scopolin: A glycosylated form of scopoletin with similar properties.
Uniqueness of Fabiatrin: this compound is unique due to its specific molecular structure and the presence of both xylopyranosyl and glucopyranosyl groups
Properties
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3/t9-,13-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJPGDMGKOLJC-OJHUANBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016106 | |
Record name | Fabiatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18309-73-4 | |
Record name | Fabiatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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